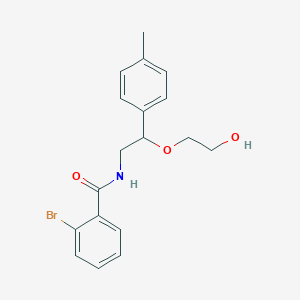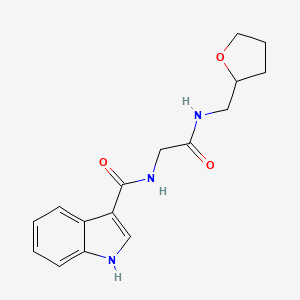
N-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1H-indole-3-carboxamide, also known as THFA-N-oxide, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
Indole derivatives like our compound are crucial in pharmaceutical synthesis. They are often used to create drugs with anti-inflammatory properties by inhibiting cyclooxygenase enzymes . For example, the reaction between tryptamine and naproxen to form a new compound demonstrates the potential to combine the anti-inflammatory action of naproxen with the broad-spectrum antiviral activity, which could be significant in treating diseases like COVID-19 .
Antiviral Research
The indole nucleus is a common feature in many antiviral agents. Derivatives have been prepared and reported to show inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural features of our compound suggest it could be a candidate for developing new antiviral drugs with high selectivity and potency.
Anti-inflammatory Applications
Indole derivatives are known for their anti-inflammatory effects. The compound , due to its similarity to naproxen, could potentially be used to treat inflammatory diseases such as rheumatoid arthritis, leveraging its ability to block arachidonate binding and inhibit prostaglandin synthesis .
Cancer Research
The indole moiety is present in many compounds with anticancer properties. Research into indole derivatives has shown promise in developing new treatments that can target and inhibit the growth of cancer cells. The compound’s structure could be explored for its potential use in creating novel anticancer agents .
Neuroscience
Tryptamine derivatives, which share a structural similarity with our compound, play a fundamental role in the human body, particularly in the central nervous system. They are involved in regulating sleep, cognition, memory, temperature regulation, and behavior. This compound could be used in neuroscience research to study neuromodulators and psychedelic derivatives .
Antimicrobial Activity
Indole derivatives have shown antimicrobial properties against a range of pathogens. The compound’s structure could be investigated for its potential use as an antimicrobial agent, possibly leading to new treatments for bacterial, fungal, or viral infections .
Analgesic Development
Due to the analgesic effects of indole derivatives, there is potential for our compound to be used in the development of new pain-relief medications. Its ability to inhibit COX enzymes suggests it could be effective in treating pain without the side effects associated with traditional analgesics .
Plant Growth and Development
Indole-3-acetic acid, a derivative of tryptophan, is a plant hormone that regulates growth and development. The compound could be studied for its effects on plant physiology, potentially leading to applications in agriculture and horticulture .
Propiedades
IUPAC Name |
N-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-15(18-8-11-4-3-7-22-11)10-19-16(21)13-9-17-14-6-2-1-5-12(13)14/h1-2,5-6,9,11,17H,3-4,7-8,10H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVNXSQGYYQQLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CNC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


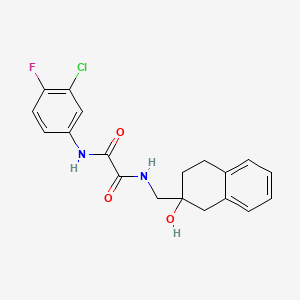
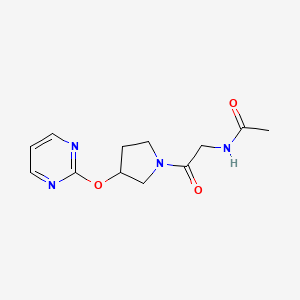
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2956954.png)
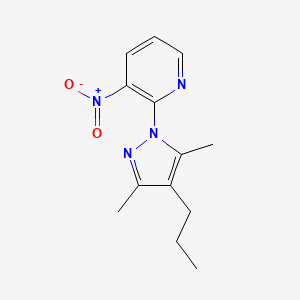
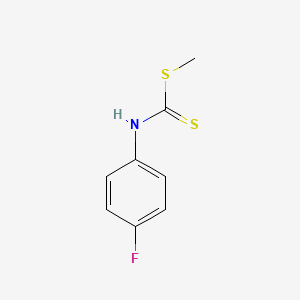
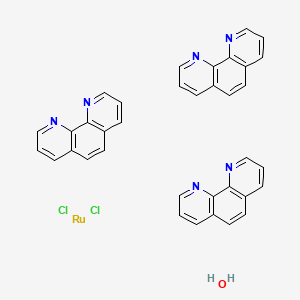
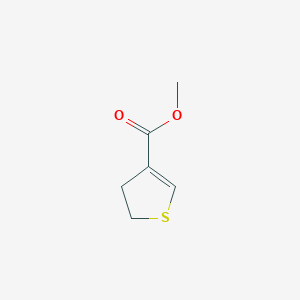
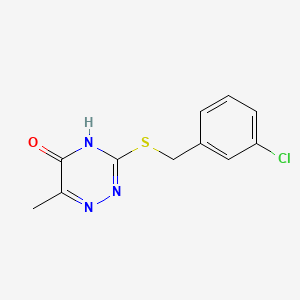
![N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2956966.png)
![N-1,3-benzodioxol-5-yl-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2956967.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2956969.png)
![1,1-Difluorospiro[2.3]hexan-5-one](/img/structure/B2956972.png)
